Product packaging for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone(Cat. No.:CAS No. 37850-99-0)

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

Cat. No.: B1207355
CAS No.: 37850-99-0
M. Wt: 314.25 g/mol
InChI Key: AIBWRMHGMCJIPR-UHFFFAOYSA-N
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Description

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone is a hydroxyanthraquinone pigment identified in fungal species such as Trichoderma viride . This compound belongs to the broader class of anthraquinones, a large group of about 700 molecules known for their structural diversity and significant biological activities . Anthraquinones are polyketides, often dominating the secondary metabolite profile of marine and terrestrial fungi, and are biosynthesized via the acetate-malonate pathway regulated by non-reducing polyketide synthases (NR-PKSs) . As a hydroxyanthraquinone derivative, this compound features the classic 9,10-anthracenedione core structure substituted with multiple hydroxyl groups and an acetyl moiety . This structure is responsible for its chromophoric properties, placing it within a class of compounds that exhibit a wide range of colors and have been investigated for their potential as natural dyes in the textile and food colorant industries . Furthermore, anthraquinones and their analogues from fungal origins have demonstrated a plethora of biological activities in research settings, including antibacterial, cytotoxic, phytotoxic, and enzyme inhibition properties . The specific acetyl and hydroxyl substitution pattern of this compound may influence its bioactivity and interaction with biological targets, making it a molecule of interest for further pharmacological and chemical investigation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O7 B1207355 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone CAS No. 37850-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-5(17)11-9(20)4-10(21)13-14(11)15(22)7-2-6(18)3-8(19)12(7)16(13)23/h2-4,18-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWRMHGMCJIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191285
Record name 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37850-99-0
Record name Rhodolamprometrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODOLAMPROMETRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8MTR0RMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence, Isolation, and Extraction Methodologies for 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Natural Sources and Distribution

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone, along with other related anthraquinone (B42736) compounds, is synthesized by a variety of organisms. Its presence has been identified in both the plant and microbial kingdoms, highlighting its diverse natural distribution.

Anthraquinones are well-known secondary metabolites in the plant kingdom, often responsible for the vibrant colors of certain plant parts. While the direct botanical source of this compound is not extensively documented in readily available literature, related anthraquinones are commonly found in plant families such as Rubiaceae, Fabaceae, and Polygonaceae. For instance, various anthraquinones are extracted from plants like Rheum palmatum (rhubarb), Aloe vera, and Morinda citrifolia. mdpi.comfao.orgepa.gov The specific distribution and concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions.

Table 1: Examples of Plants Containing Anthraquinones

Plant SpeciesCommon NameAnthraquinones Found
Rheum palmatumRhubarbAloe-emodin, Rhein, Emodin (B1671224), Chrysophanol (B1684469), Physcion mdpi.com
Aloe veraAloe VeraAloin, Aloe-emodin, Rhein fao.orgnih.gov
Morinda citrifoliaNoniVarious anthraquinones epa.govnih.gov
Heterophyllaea pustulata-Various anthraquinones nih.gov
Senna alataKing of the forestAloe emodin, Kaempferol 3-gentiobioside, Kaempferol tandfonline.com
Polygonum cillinerve-Emodin, Physcion magtech.com.cn
Japanese KnotweedJapanese KnotweedEmodin, Physcion mdpi.com

This table provides examples of plants known to produce various anthraquinones, illustrating the broader context of botanical sources for this class of compounds.

Fungi, particularly marine and endophytic species, are prolific producers of a vast array of secondary metabolites, including a significant number of anthraquinones and their derivatives. nih.gov These microorganisms represent a rich and largely untapped resource for novel and known bioactive compounds. Genera such as Aspergillus, Nigrospora, Penicillium, and Fusarium have been identified as sources of diverse anthraquinones. nih.govrsc.org For instance, the fungus Chaetomium globosum and Leptographium wageneri have been reported to produce 1,3,6,8-tetrahydroxyanthraquinone, a closely related compound. nih.gov The production of these compounds by fungi can be influenced by various factors, including the culture medium, temperature, and pH.

Table 2: Examples of Fungi Producing Anthraquinones

Fungal GenusExamples of Anthraquinones Produced
AspergillusEmodin, Averufin, and numerous other derivatives rsc.org
NigrosporaNigrodiquinone A, 10-deoxybostrycin, Austrocortirubin nih.gov
PenicilliumEmodin, Emodacidamides rsc.org
FusariumAustrocortirubin nih.gov
Chaetomium1,3,6,8-tetrahydroxyanthraquinone nih.gov
Leptographium1,3,6,8-tetrahydroxyanthraquinone nih.gov

This table showcases some fungal genera known for producing a variety of anthraquinone compounds.

Advanced Extraction Techniques for this compound

The extraction of anthraquinones from their natural sources has evolved from traditional methods to more advanced and efficient techniques. These modern approaches aim to improve extraction yield, reduce solvent consumption, and minimize the environmental impact.

Supercritical fluid extraction (SFE) is a sophisticated technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. magtech.com.cnnih.gov By manipulating temperature and pressure, the properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. conicet.gov.ar For the extraction of moderately polar anthraquinones, a modifier such as ethanol (B145695) is often added to the supercritical CO2 to increase its solvating power. magtech.com.cn SFE offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the ability to obtain solvent-free extracts. magtech.com.cnnih.gov However, the high polarity of some anthraquinones can pose a challenge for efficient extraction with the less polar CO2, and the equipment required for SFE can be costly. nih.govresearchgate.net

Table 3: Example of SFE Parameters for Anthraquinone Extraction

ParameterOptimal Condition
Temperature45°C magtech.com.cn
Pressure35 MPa magtech.com.cn
ModifierEthanol magtech.com.cn
Static Extraction Time35 min magtech.com.cn
Dynamic Extraction Time30 min magtech.com.cn

This table presents optimized conditions for the SFE of free anthraquinones from Polygonum cillinerve, as reported in a specific study. magtech.com.cn

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are two other advanced methods that have gained prominence for the extraction of natural products, including anthraquinones. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, leading to the partitioning of analytes from the sample into the solvent. researchgate.net This technique can significantly reduce extraction time and solvent consumption compared to conventional methods. tandfonline.comresearchgate.netresearchgate.net The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-solvent ratio. fao.orgresearchgate.net

Ultrasonic-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates localized high pressure and temperature, facilitating the release of target compounds. mdpi.comnih.govresearchgate.net UAE is recognized for its efficiency, reduced processing time, and lower energy consumption. nih.govresearchgate.net Key parameters affecting UAE include ultrasonic power, temperature, extraction time, and the choice of solvent. nih.govresearchgate.net

Table 4: Comparison of Advanced Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
SFE Utilizes supercritical fluids (e.g., CO2) as solvents.Environmentally friendly, high selectivity, solvent-free product. magtech.com.cnHigh initial investment, may not be suitable for highly polar compounds. nih.gov
MAE Uses microwave energy to heat the solvent and sample.Fast, reduced solvent consumption, higher extraction rates. tandfonline.comresearchgate.netPotential for thermal degradation of sensitive compounds.
UAE Employs ultrasonic waves to disrupt cell walls and enhance mass transfer.Efficient, time-saving, lower energy consumption. nih.govresearchgate.netPotential for free radical formation, localized high temperatures.

The principles of green chemistry are increasingly being integrated into extraction processes to minimize environmental impact. This involves the use of safer solvents, reduced energy consumption, and the generation of less waste.

One notable green approach is the use of Natural Deep Eutectic Solvents (NADES) . rsc.org NADES are mixtures of natural compounds, such as choline (B1196258) chloride, sugars, and organic acids, that form a eutectic mixture with a melting point lower than that of the individual components. rsc.org They are biodegradable, have low toxicity, and can be highly effective in extracting a wide range of compounds, including anthraquinones. rsc.org The combination of NADES with UAE has been shown to be a highly efficient and environmentally friendly method for extracting anthraquinones from plant materials like Rheum palmatum. rsc.org

Another green technique is subcritical water extraction (SWE) , which uses water at elevated temperatures (between 100°C and 374°C) and pressures to act as an extraction solvent. researchgate.net By adjusting the temperature, the polarity of water can be significantly decreased, allowing it to effectively extract less polar compounds like anthraquinones. SWE avoids the use of organic solvents, making it a clean and green technology. researchgate.net

These green extraction methodologies represent a significant step towards sustainable practices in the isolation of valuable natural compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Refinements for 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone, ¹H and ¹³C NMR provide the initial data on the number and chemical environment of the protons and carbons, respectively. The symmetry of the parent 1,3,6,8-tetrahydroxyanthraquinone scaffold is broken by the introduction of the acetyl group at the C-5 position, leading to a unique set of signals for each proton and carbon.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons (H-2, H-4, and H-7) and the methyl protons of the acetyl group. The four phenolic hydroxyl protons would also be observable, often as broad singlets, with those at positions 1 and 8 showing significant downfield shifts due to strong intramolecular hydrogen bonding with the peri-carbonyl groups. The ¹³C NMR spectrum would display 16 distinct carbon signals, corresponding to the ten carbons of the anthraquinone (B42736) core, the two carbonyl carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are predicted values based on analogous structures and substituent effects, presented in ppm. Actual experimental values may vary.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling
1162.5--
299.06.50d, J = 2.5 Hz
3165.0--
494.07.10d, J = 2.5 Hz
4a108.5--
5115.0--
6160.0--
7102.07.60s
8158.0--
8a107.0--
9186.0--
10181.0--
10a133.0--
5-COCH₃204.0--
5-COCH₃32.02.55s
1-OH-12.80s
3-OH-10.50s
6-OH-10.80s
8-OH-12.95s

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise location of the acetyl substituent.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this molecule, a cross-peak would be expected between the meta-coupled protons at H-2 and H-4, confirming their relationship within the same aromatic ring. The absence of other correlations for the aromatic protons would support their isolated positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals at δ ~6.50, ~7.10, and ~7.60 to their respective carbon signals for C-2, C-4, and C-7, and the methyl proton signal at δ ~2.55 to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl protons of the acetyl group (δ ~2.55) showing correlations to the acetyl carbonyl carbon (C=O) and the C-5 carbon of the ring, confirming the acetyl group's attachment at C-5.

The H-4 proton showing correlations to C-2, C-4a, C-10, and C-3.

The H-7 proton showing correlations to C-5, C-6, C-8, and C-8a.

The hydrogen-bonded hydroxyl protons (1-OH and 8-OH) showing correlations to the adjacent carbonyl carbons (C-9 and C-10) and the carbons of the aromatic ring. These correlations unambiguously establish the complete connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a spatial relationship between the acetyl methyl protons and the aromatic proton at H-4, further solidifying the regiochemistry. Structures of anthraquinone dimers have been elucidated using NOESY experiments. cymitquimica.com

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid, crystalline, or amorphous states. nist.govchemicalbook.com For this compound, high-resolution ¹³C ssNMR, typically employing techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), can be used to study the compound in its crystalline form. Comparing the solid-state spectrum to the solution spectrum can reveal subtle but important structural information. Differences in chemical shifts can indicate the effects of intermolecular interactions and crystal packing on the electronic environment of the nuclei. scbt.com Furthermore, if multiple crystalline forms (polymorphs) exist, ssNMR can be used to distinguish them, as different packing arrangements will result in distinct spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₆H₁₀O₇, HRMS would be used to confirm this composition by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Predicted HRMS Data

IonMolecular FormulaCalculated Mass (m/z)
[M]⁺C₁₆H₁₀O₇314.04265
[M+H]⁺C₁₆H₁₁O₇315.05046
[M+Na]⁺C₁₆H₁₀O₇Na337.03240

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of an acetyl radical (•CH₃CO) or ketene (B1206846) (CH₂=C=O) from the acetyl group.

Sequential losses of carbon monoxide (CO) from the quinone rings, a characteristic fragmentation of anthraquinones.

Loss of water (H₂O) from the hydroxyl groups.

The study of fragmentation behaviors of similar complex molecules helps in proposing these pathways.

Plausible MS/MS Fragmentation Table for [M+H]⁺ Ion

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Identity
315.05273.0442.01 (C₂H₂O)[M+H - CH₂CO]⁺
315.05287.0428.00 (CO)[M+H - CO]⁺
287.04259.0328.00 (CO)[M+H - 2CO]⁺
273.04245.0328.00 (CO)[M+H - CH₂CO - CO]⁺

Chromatography coupled with mass spectrometry allows for the separation of compounds from a mixture followed by their immediate identification.

LC-MS: Liquid chromatography-mass spectrometry is the preferred method for the analysis of relatively polar, non-volatile compounds like hydroxylated anthraquinones. A sample containing this compound would be passed through an HPLC column (typically a reversed-phase C18 column) to separate it from other components before it enters the mass spectrometer for detection and identification. LC-MS and its tandem version, LC-MS/MS, are routinely used for the analysis of complex plant extracts and reaction mixtures containing flavonoids and quinones.

GC-MS: Gas chromatography-mass spectrometry requires compounds to be volatile and thermally stable. Due to the four polar hydroxyl groups, this compound is non-volatile and would require derivatization before GC-MS analysis. The hydroxyl groups could be converted to less polar trimethylsilyl (B98337) (TMS) ethers or methyl ethers to increase volatility. While less direct than LC-MS, GC-MS of the derivatized compound can also provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide information on the functional groups and the conjugated electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds (the chromophore). The extended conjugation of the anthraquinone core, modified by four hydroxyl groups and an acetyl group, is expected to result in strong absorptions in both the UV and visible regions of the spectrum. The color of related anthraquinone dyes is a direct result of these electronic transitions.

Summary of Expected IR and UV-Vis Spectroscopic Data

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR 3500-3200 (broad)O-H stretching (hydrogen-bonded)
~1700C=O stretching (acetyl carbonyl)
~1650C=O stretching (quinone carbonyl, free)
~1610C=O stretching (quinone carbonyl, H-bonded)
1590-1450Aromatic C=C stretching
~1250C-O stretching (phenol)
UV-Vis ~250-290 nmπ → π* transitions (benzenoid bands)
~480-520 nmn → π* transitions (quinonoid bands)

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the anthraquinone core.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a detailed electron density map of the molecule can be generated, leading to the precise coordinates of each atom.

For the parent molecule, this compound, which is achiral, the crystal structure would reveal key details about intramolecular hydrogen bonding between the hydroxyl and acetyl/quinone oxygen atoms, as well as intermolecular interactions, such as π–π stacking, which are common in anthraquinone structures.

Co-crystals: The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. nih.govresearchgate.net Co-crystallization of this compound with a suitable co-former could be used to modify its physicochemical properties. X-ray diffraction is essential to confirm the formation of a co-crystal and to understand the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, or π–π stacking) that hold the components together. nih.govnist.gov

While specific crystallographic data for this compound are not found in the reviewed literature, a hypothetical data table for a single crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

Table 1: Illustrative Crystallographic Data for an Anthraquinone Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.70
b (Å) 6.05
c (Å) 18.75
**α (°) ** 90
**β (°) ** 114.0
**γ (°) ** 90
**Volume (ų) ** 895.0
Z 4
Calculated Density (g/cm³) 1.680
R-factor (%) 4.5

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The molecular structure of this compound, as named, is achiral. It possesses a plane of symmetry, and therefore, it would not exhibit a Circular Dichroism signal in an achiral solvent.

However, chiroptical properties could become relevant under specific circumstances:

Chiral Derivatization or Co-crystallization: If the compound is reacted with a chiral reagent or co-crystallized with a chiral co-former, the resulting product could be chiral and thus CD-active.

Supramolecular Chirality: In some cases, achiral molecules can self-assemble into larger, chiral aggregates. If this compound were to form such an ordered, helical assembly in a particular solvent or in the solid state, the aggregate could exhibit a CD signal.

Induced Circular Dichroism: A CD signal can sometimes be induced by dissolving the achiral compound in a chiral solvent or by binding it to a large chiral macromolecule like a protein or DNA.

Given that the isolated molecule is achiral, a standard CD analysis is not applicable. No studies reporting induced or aggregate-based chirality for this specific compound were identified. Investigations into the chiroptical properties of π-conjugated systems often focus on the origin of these effects, which can arise from molecular structure or higher-order organization. researchgate.netnih.govescholarship.org

Vibrational Spectroscopy (Raman Spectroscopy) for Structural Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful non-destructive technique for probing the molecular structure of a compound. It provides a "fingerprint" based on the unique vibrational modes of the molecule's chemical bonds.

When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energies of the molecule's bonds.

For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and its core structure. Based on studies of similar anthraquinone molecules, the following vibrational modes would be expected: cymitquimica.comechemi.com

C=O (Quinone) Stretching: Strong bands typically appear in the 1650-1680 cm⁻¹ region. Intramolecular hydrogen bonding with the adjacent hydroxyl groups at positions 1 and 8 would likely lower this frequency.

C=O (Acetyl) Stretching: A distinct band for the acetyl carbonyl group would be expected, typically around 1680-1700 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic rings.

C-O-H Bending and C-O Stretching: Vibrations associated with the phenolic hydroxyl groups would appear in the 1200-1400 cm⁻¹ range.

Ring Deformation Modes: The "fingerprint" region below 1000 cm⁻¹ would contain complex vibrations characteristic of the fused ring system.

Raman spectroscopy is highly sensitive to the molecular environment and conformation. researchgate.net Therefore, changes in hydrogen bonding or crystal packing would be reflected in the spectrum. While a specific Raman spectrum for this compound is not available, the table below provides representative Raman shifts for related anthraquinone compounds to illustrate the expected peak assignments. cymitquimica.comnih.gov

Table 2: Representative Raman Bands for Anthraquinone Derivatives

Wavenumber (cm⁻¹) Vibrational Assignment
~1670 C=O Stretching (Quinone, non-hydrogen bonded)
~1635 C=O Stretching (Quinone, hydrogen bonded)
~1590 Aromatic C=C Ring Stretching
~1320 C-O-H Bending
~1160 C-O Stretching
~470 Ring Deformation (in-plane)

Note: This table contains approximate values from related compounds and is for illustrative purposes. Actual values for this compound may vary.

Total Synthesis, Semisynthesis, and Chemical Modification Strategies of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Retrosynthetic Analysis and Strategic Disconnections for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

A retrosynthetic analysis of this compound involves mentally deconstructing the target molecule into simpler, commercially available starting materials. Key disconnections often occur at the carbon-carbon and carbon-heteroatom bonds that are most readily formed in the forward synthesis.

For this particular anthraquinone (B42736), two primary retrosynthetic strategies can be envisioned:

Strategy A: Late-Stage Acylation: This approach involves the initial synthesis of the 1,3,6,8-tetrahydroxyanthraquinone core, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C5 position. This is often the more convergent approach but relies on achieving high selectivity in the acylation step.

Strategy B: Early Introduction of the Acetyl Group: In this strategy, the acetyl group is incorporated into one of the precursor molecules before the construction of the anthraquinone ring system. This can simplify the final steps but may require more complex starting materials and careful management of protecting groups throughout the synthesis.

Annulation reactions, such as the Diels-Alder reaction or the Hauser annulation, are powerful tools for constructing the polycyclic aromatic core of anthraquinones. researchgate.netnih.gov The Hauser annulation, for example, involves the reaction of a phthalide (B148349) anion with an α,β-unsaturated carbonyl compound. chem-station.com

Total Synthesis Approaches towards this compound

The total synthesis of this compound is a multi-step process that can be approached in several ways, primarily revolving around the construction of the anthraquinone core and the introduction of the acetyl group.

The synthesis of a highly functionalized molecule like this compound necessitates the use of key intermediates and often requires a robust protecting group strategy to ensure chemoselectivity.

Key Synthetic Intermediates:

A plausible synthesis could start from simpler, commercially available precursors. For instance, the self-condensation of 3,5-dihydroxybenzoic acid in the presence of a strong acid like concentrated sulfuric acid can yield 1,3,5,7-tetrahydroxy-9,10-anthraquinone, a constitutional isomer of the desired core. A similar strategy starting with a suitably substituted benzoic acid derivative could potentially lead to the 1,3,6,8-tetrahydroxylated core.

Protecting Group Strategies:

Given the presence of four hydroxyl groups with differing reactivities, protecting groups are crucial to direct reactions to the desired positions. The hydroxyl groups at positions 1 and 8 are typically more acidic due to chelation with the adjacent carbonyl groups, which can be exploited for selective protection or reaction. Common protecting groups for hydroxyl functions include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal. For example, benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis, while silyl ethers offer tunable lability based on the substituents on the silicon atom.

Protecting Group Introduction Reagents Cleavage Conditions Key Features
Benzyl (Bn)Benzyl bromide, base (e.g., NaH)H₂, Pd/CStable to many reagents, removed by hydrogenolysis.
Methoxymethyl (MOM)MOM-Cl, base (e.g., DIPEA)Acidic hydrolysis (e.g., HCl)Stable to basic and nucleophilic conditions.
tert-Butyldimethylsilyl (TBS)TBS-Cl, imidazoleFluoride source (e.g., TBAF) or acidGood stability, selectively removed in the presence of other silyl ethers.
Acetyl (Ac)Acetic anhydride (B1165640), pyridineBasic or acidic hydrolysisCan be used as both a protecting group and a final functional group.

A potential multi-step synthesis could involve the following general sequence:

Construction of a Protected Anthraquinone Core: This could be achieved through a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, or through a Hauser annulation. The hydroxyl groups would likely be protected at this stage.

Selective Deprotection: Removal of a protecting group at the C5 position to allow for acylation. This would require an orthogonal protecting group strategy where one group can be removed without affecting the others.

Friedel-Crafts Acylation: Introduction of the acetyl group at the C5 position using an acylating agent such as acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃). nih.gov Optimization of this step is critical to maximize the yield of the desired regioisomer. Factors to consider include the choice of Lewis acid, solvent, temperature, and reaction time. The use of heterogeneous catalysts has also been explored to improve yields and simplify purification. nih.govnih.gov

Deprotection: Removal of the remaining protecting groups to yield the final product, this compound.

Semisynthesis of this compound from Precursor Molecules

Semisynthesis, which starts from naturally occurring compounds that are structurally similar to the target molecule, can be a more efficient approach than total synthesis. Fungi are a rich source of diverse anthraquinones, which can serve as excellent starting materials. nih.govmdpi.comresearchgate.net For instance, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) or chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) are naturally abundant anthraquinones that could potentially be converted to the desired product.

A possible semisynthetic route could involve:

Hydroxylation: Introduction of a hydroxyl group at the appropriate position of the starting natural product. This can be a challenging step requiring specific reagents and conditions to achieve the desired regioselectivity.

Functional Group Interconversion: Modification of existing functional groups as needed.

Friedel-Crafts Acylation: Introduction of the acetyl group as described in the total synthesis section.

Chemical Derivatization and Analog Synthesis of this compound

The chemical derivatization of this compound is of interest for exploring structure-activity relationships and developing new analogs with potentially enhanced biological properties.

The four hydroxyl groups of this compound offer multiple sites for chemical modification through reactions like etherification and esterification.

Etherification:

The conversion of the hydroxyl groups to ethers can be achieved by reacting the anthraquinone with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the degree and regioselectivity of etherification. For example, using a bulky base might favor the etherification of the less sterically hindered hydroxyl groups.

Ether Type Reagents Typical Conditions
Methyl EtherMethyl iodide, K₂CO₃Reflux in acetone
Benzyl EtherBenzyl bromide, NaHRoom temperature in DMF
Silyl EtherTBS-Cl, ImidazoleRoom temperature in DMF

Esterification:

Esterification of the hydroxyl groups can be accomplished by reaction with an acid chloride or anhydride, often in the presence of a base like pyridine. youtube.com The reaction conditions can be tuned to favor either mono- or poly-esterification. The relative reactivity of the hydroxyl groups will also play a role in the product distribution.

Ester Type Reagents Typical Conditions
Acetate (B1210297)Acetic anhydride, pyridineRoom temperature
BenzoateBenzoyl chloride, pyridineRoom temperature

The synthesis and derivatization of complex molecules like this compound remain a challenging yet rewarding area of chemical research, with potential applications in various scientific fields.

Acetyl Group Transformations and Substituent Modifications

Currently, there is no specific data on the transformation of the acetyl group or modification of other substituents on the this compound core. Hypothetically, the acetyl group could undergo a range of reactions common for aryl ketones. However, the influence of the four hydroxyl groups on the reactivity of the acetyl moiety has not been documented. Similarly, reactions involving the hydroxyl groups, such as etherification or esterification, have not been described for this particular anthraquinone.

Anthraquinone Core Diversification and Annulation Reactions

The diversification of the anthraquinone core of this specific compound remains an unexplored area of research. Annulation reactions, which involve the fusion of additional rings onto the anthraquinone scaffold, are a known strategy for creating structurally complex and potentially bioactive molecules. worldscientific.com For instance, Diels-Alder reactions have been utilized with sulfolenoporphyrins fused to anthraquinones to create extended π-systems. worldscientific.com However, no such reactions have been reported for this compound. The development of such strategies would be essential for creating a library of novel derivatives.

Synthesis of Glycosides and Other Conjugates of this compound

The synthesis of glycosides and other conjugates of this compound has not been reported. Glycosylation is a critical post-translational modification that can significantly alter the properties of a molecule. nih.govnih.gov In the context of anthraquinones, glycosylation can influence solubility, stability, and biological activity. The development of methods for attaching sugar moieties or other groups to the hydroxyl functions of this compound would be a valuable contribution to the field, potentially leading to new compounds with enhanced or novel properties.

Biosynthetic Pathways and Genetic Regulation of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone Production

Polyketide Pathway and Acetate (B1210297) Pathway in Anthraquinone (B42736) Biosynthesis

Anthraquinones in fungi and some plants are primarily synthesized via the polyketide pathway, which is a variation of the acetate pathway. researchgate.netwikipedia.org This pathway commences with the condensation of one acetyl-CoA molecule with multiple malonyl-CoA units to construct a poly-β-keto chain. wikipedia.orgrsc.org Specifically, for many anthraquinones, this involves one acetyl-CoA and seven malonyl-CoA molecules forming an octaketide chain. researchgate.netresearchgate.net This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. researchgate.netfu-berlin.de

The acetate pathway is fundamental to the biosynthesis of a wide range of natural products, including fatty acids and polyketides. wikipedia.org While fatty acid synthesis involves complete reduction of the keto groups after each condensation step, polyketide synthesis often omits or partially carries out these reductions, leading to a diverse array of structures. wikipedia.org In the context of anthraquinone biosynthesis, the polyketide route is responsible for producing compounds with substitution patterns on both aromatic rings, a characteristic feature of many fungal and plant-derived anthraquinones. fu-berlin.de

In contrast, another major route, the shikimate pathway, is prevalent in other plant families and typically produces alizarin-type anthraquinones, which are substituted on only one ring. researchgate.netfu-berlin.de However, for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone and structurally related compounds, the polyketide pathway is the key biosynthetic route. researchgate.netfu-berlin.de

Enzymatic Steps and Catalytic Mechanisms Involved in this compound Formation

The formation of this compound from simple precursors is a multi-step process catalyzed by a suite of specialized enzymes. These enzymes work in a coordinated fashion to build, fold, and modify the polyketide chain into the final product.

The central enzymes in this pathway are the Polyketide Synthases (PKSs). wikipedia.org Fungi typically utilize Type I PKSs for anthraquinone biosynthesis. fu-berlin.dersc.org These are large, multifunctional enzymes containing several catalytic domains within a single polypeptide chain. wikipedia.org The minimal domains required include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.org The AT domain selects the appropriate extender unit (malonyl-CoA), the KS domain catalyzes the carbon-carbon bond formation, and the ACP domain holds the growing polyketide chain. wikipedia.org

In some bacteria, Type II PKS systems are responsible for anthraquinone production. rsc.orgnih.gov These systems consist of a complex of discrete, monofunctional proteins that work together to synthesize the polyketide chain. fu-berlin.denih.gov A notable example is the PKS system in Photorhabdus luminescens. rsc.orgnih.gov Type III PKSs, which are simpler homodimeric enzymes, have also been implicated in the biosynthesis of some aromatic polyketides, though their role in the formation of this specific anthraquinone is less defined. fu-berlin.de

Once the linear polyketide chain is assembled by the PKS, it must be folded and cyclized to form the three-ring anthraquinone core. This process is governed by specific cyclase and aromatase enzymes, which are often associated with the PKS gene cluster. nih.govrsc.org These enzymes direct the regioselective aldol (B89426) condensations and subsequent dehydrations that lead to the formation of the aromatic rings. nih.gov The specific folding pattern of the polyketide chain is crucial for determining the final structure of the anthraquinone. In some cases, a single aromatase/cyclase can program the formation of multiple aromatic rings. nih.gov Oxidative cyclizations, often catalyzed by enzymes like cytochrome P450s, can also play a role in forming complex polyketide scaffolds. nih.gov

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions occur to produce the final, bioactive compound. These post-PKS modifications are catalyzed by enzymes whose genes are typically located within the same biosynthetic gene cluster as the PKS. nih.govresearchgate.net For this compound, these modifications would include:

Hydroxylation: The introduction of hydroxyl groups at positions 1, 3, 6, and 8 is a critical step. This is often carried out by monooxygenases, such as cytochrome P450 enzymes, which utilize molecular oxygen and a reducing agent like NADPH to hydroxylate specific carbon atoms on the aromatic rings. rsc.org

Acetylation: The addition of the acetyl group at position 5 is another key tailoring step. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the anthraquinone core.

These tailoring enzymes are crucial for the structural diversity and biological activity of anthraquinone natural products. rsc.orgnih.gov

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production of this compound

The production of valuable secondary metabolites like this compound can be enhanced through genetic and metabolic engineering techniques. nih.govyoutube.com These strategies aim to increase the flux through the biosynthetic pathway and overcome regulatory bottlenecks. youtube.comyoutube.com

A prerequisite for metabolic engineering is the identification and cloning of the genes encoding the biosynthetic enzymes. nih.govnih.gov The genes for PKSs and tailoring enzymes are often organized in biosynthetic gene clusters (BGCs). nih.gov Advances in genome sequencing and bioinformatics have facilitated the identification of these clusters in various organisms. nih.govresearchgate.net

Once a candidate BGC is identified, the function of individual genes can be confirmed through heterologous expression. rsc.org This involves cloning the genes of interest into a suitable host organism, such as Escherichia coli or Aspergillus niger, and analyzing the resulting metabolites. rsc.orgnih.gov This approach not only validates gene function but can also be a platform for producing the desired compound. nih.gov For instance, the expression of an entire anthraquinone BGC from Photorhabdus luminescens in E. coli led to the production of anthraquinones. rsc.org

By identifying and cloning the specific PKS, cyclases, hydroxylases, and acetyltransferases involved in the biosynthesis of this compound, it becomes possible to engineer microorganisms for its overproduction. nih.gov This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions. nih.govnih.gov

Overexpression and Gene Knockout Strategies in Model Organisms

Genetic engineering of model organisms or the natural producers themselves is a powerful strategy to increase the yield of desired polyketides or to activate silent biosynthetic gene clusters. These strategies primarily involve the overexpression of positive regulatory genes or the knockout of genes that either negatively regulate the pathway or divert precursors to competing metabolic routes.

Overexpression Strategies: Overexpression of key transcriptional activators is a common and effective method to boost secondary metabolite production. This can involve either pathway-specific regulators, which control a single BGC, or global regulators that influence multiple clusters. For instance, the overexpression of laeA, a global regulator in Aspergillus species, has been shown to increase the production of numerous secondary metabolites, including lovastatin (B1675250) and penicillin, by remodeling chromatin to an accessible state. nih.govnih.gov This approach has also been used to discover novel compounds by activating previously silent BGCs. nih.gov Similarly, overexpressing the pathway-specific activator aflR can enhance the production of metabolites from its corresponding gene cluster. researchgate.net

Gene Knockout Strategies: Gene knockout experiments, often facilitated by CRISPR-Cas9 technology, provide another layer of control. Deleting the genes of competing biosynthetic pathways can increase the precursor pool available for the target pathway, thereby enhancing the final product yield. For example, in strains of Streptomyces, knocking out specific genes in a BGC can be used to confirm the function of the cluster and, in some cases, lead to the accumulation of specific intermediates or shunt products. researchgate.netsciepublish.com Furthermore, deleting genes that encode negative regulators or repressors can de-repress the biosynthetic pathway, leading to increased production.

The table below summarizes common genetic manipulation strategies used to enhance polyketide production, which are applicable to anthraquinone biosynthesis.

Strategy Target Type Specific Example (Gene/Protein) Model Organism Observed Outcome Citations
Overexpression Global Positive RegulatorlaeAAspergillus nidulansIncreased production of lovastatin and penicillin; activation of cryptic BGCs. nih.govnih.gov
Overexpression Pathway-Specific ActivatoraflRAspergillus flavusIncreased production of aflatoxin. researchgate.netnih.gov
Gene Knockout Competing PathwayGenes for other polyketide synthasesStreptomyces spp.Abolishment of competing products, potential increase in target compound yield. researchgate.net
Heterologous Expression Full Biosynthetic Gene ClusterActinorhodin (B73869) BGCStreptomyces parvulusProduction of actinorhodin in a non-native host. nih.gov

Regulatory Mechanisms of Biosynthesis in Natural Producers

The biosynthesis of this compound in its natural fungal producers is governed by a sophisticated regulatory network. This network integrates environmental signals with developmental processes to ensure that the production of these energetically expensive secondary metabolites occurs at the most opportune time for the organism. mdpi.com Regulation is multi-layered, involving environmental sensing, complex signal transduction cascades, and precise transcriptional control. nih.gov

Environmental Factors Influencing Biosynthesis

Fungi have evolved to produce specific secondary metabolites in response to a variety of environmental cues and stressors. These factors are interpreted by the cell and can profoundly influence the expression of biosynthetic gene clusters. mdpi.com Many BGCs remain silent under nutrient-rich laboratory conditions and are only activated under specific, often challenging, circumstances. nih.gov

Key environmental factors include:

Nutrient Availability: The type and quantity of carbon and nitrogen sources are critical. Nitrogen repression is a well-documented phenomenon where the presence of preferred nitrogen sources suppresses the biosynthesis of many secondary metabolites, a process often mediated by global regulators like AreA. mdpi.commdpi.com

Ambient pH: Changes in external pH can trigger significant shifts in the fungal metabolome. The transcription factor PacC is a key mediator of the response to ambient pH, activating or repressing gene clusters accordingly. proquest.com

Light: Light is a crucial environmental signal that can regulate fungal development and secondary metabolism. The Velvet complex, in particular, serves as a key hub that links light sensing to the control of BGC expression. nih.govproquest.com

Oxidative Stress: The presence of reactive oxygen species can act as a trigger for the production of protective secondary metabolites, including many pigments with antioxidant properties.

Biotic Interactions: Chemical warfare and communication with other microbes (bacteria, fungi) or host organisms can lead to the induction of specific BGCs as a defense or signaling mechanism.

The following table details some of the environmental factors known to influence fungal secondary metabolism.

Environmental Factor Description Mediating Regulators (Examples) General Effect on Biosynthesis Citations
Nutrient Limitation Depletion of primary carbon or nitrogen sources, often in the stationary growth phase.AreA, CreAOften induces secondary metabolism. mdpi.commdpi.com
Ambient pH Changes in the acidity or alkalinity of the growth medium.PacCCan activate or repress specific BGCs. proquest.com
Light Presence or absence of specific wavelengths of light.Velvet Complex (VeA, LaeA)Can suppress or induce BGCs, often linked to developmental changes. nih.gov
Chemical Stress Exposure to toxins, fungicides, or other chemical agents.Various stress-response pathwaysCan trigger the production of defensive compounds. nih.gov

Transcriptional and Translational Regulation

The expression of the biosynthetic gene cluster for an anthraquinone is ultimately controlled at the transcriptional level. This regulation is hierarchical, involving both pathway-specific transcription factors and global regulatory proteins that integrate various signals. nih.govnih.gov

Transcriptional Control: A hallmark of fungal secondary metabolism is the presence of a pathway-specific transcription factor gene located within the BGC itself. proquest.com These regulators, often of the Zn(II)2Cys6 binuclear cluster family, bind to specific promoter motifs in other genes within the same cluster, ensuring their co-regulated expression. nih.gov A well-studied example is AflR, which controls the sterigmatocystin (B1681140) and aflatoxin pathways in Aspergillus species. nih.gov

Above these pathway-specific regulators are global or broad-domain regulators that respond to the environmental signals mentioned previously. The most prominent of these is the Velvet complex , composed of the proteins VeA, VelB, and the master regulator LaeA . mdpi.comproquest.com LaeA is a methyltransferase that is thought to control BGC expression by remodeling chromatin. It acts to remove repressive heterochromatin marks, transitioning the DNA to a more open, transcriptionally active euchromatin state, thereby making entire gene clusters accessible to the transcriptional machinery. nih.govmdpi.com Deletion of laeA often results in the silencing of numerous BGCs, while its overexpression can activate them. nih.gov

Translational Regulation: While transcriptional control is the most studied aspect, post-transcriptional and translational mechanisms also play a role. The stability of mRNA transcripts for biosynthetic genes and the efficiency of their translation can be modulated, adding another layer of control that ensures resources are not wasted on producing these complex molecules unless conditions are favorable.

The table below describes key transcriptional regulators involved in fungal secondary metabolism.

Regulator Class Specific Example Function Mechanism of Action Citations
Pathway-Specific AflRActivates genes within the sterigmatocystin/aflatoxin BGC.Binds to specific DNA motifs in the promoters of target genes. nih.govproquest.com
Global (Velvet Complex) LaeAMaster positive regulator of many secondary metabolite BGCs.Chromatin remodeling; proposed to remove repressive histone marks. nih.govnih.govmdpi.com
Global (Velvet Complex) VeALinks light signals to the regulation of secondary metabolism and development.Forms a complex with VelB and LaA in the nucleus. nih.govproquest.com
Global (Nutrient Sensing) AreAMediates nitrogen metabolite repression.Binds to GATA sequences in promoter regions to repress gene expression in the presence of preferred nitrogen sources. mdpi.com

Computational Chemistry and Structure Activity Relationship Sar Modeling of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules. irjweb.com These calculations provide fundamental information about electron distribution and orbital energies, which are key determinants of a molecule's chemical behavior.

DFT methods are frequently employed to optimize the molecular geometry of anthraquinone (B42736) derivatives to their lowest energy state. researchgate.net This optimized structure serves as the basis for calculating various electronic properties. For instance, calculations on anthraquinone and its derivatives have been performed using DFT with specific functionals like B3LYP and basis sets such as 6-311++G(d,p) to obtain reliable geometric and electronic data. irjweb.comresearchgate.net These theoretical studies are crucial for understanding the inherent properties of the anthraquinone scaffold.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO or add one to the LUMO. biomedres.us This increased reactivity can correlate with higher biological activity. nih.gov In the study of anthraquinone derivatives, FMO analysis reveals how different substituents on the anthraquinone core influence the orbital energies and, consequently, the molecule's reactivity. researchgate.net For example, theoretical investigations of various anthraquinone-based dyes have shown that the HOMO-LUMO energy gap can indicate the potential for charge transfer within the molecule, a key aspect of their function in applications like organic solar cells. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Anthraquinone Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)Reference Method
Anthracene (B1667546) diimide derivative (ADI-Rb2I2)--~0.54DFT/TD-DFT researchgate.net
Alizarin (B75676) (1,2-dihydroxyanthraquinone)--3.13DFT researchgate.net
Generic Triazine Derivative--4.4871DFT/B3LYP/6-311++ irjweb.com
Naproxen--4.4665DFT biomedres.us

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in predicting how a molecule will interact with other chemical species, particularly identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.netnumberanalytics.com

The EPS map is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. walisongo.ac.id For anthraquinone derivatives, EPS maps can reveal how substituents alter the electron density across the aromatic ring system and on the functional groups. nih.gov For example, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich regions (red or yellow), making them potential sites for hydrogen bonding and interaction with positive centers in biological receptors. researchgate.net This information is crucial for understanding non-covalent interactions in ligand-receptor binding. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how a compound like 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone might exert a biological effect, it is essential to study its interaction with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. imedpub.com This method involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. imedpub.com For anthraquinone derivatives, docking studies have been performed against various targets, including Glycogen Synthase Kinase 3 Beta (GSK3β), phosphoinositide-dependent kinase-1 (PGAM1), and tyrosinase, to predict their inhibitory potential. imedpub.comnih.govtandfonline.com

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability and conformational dynamics of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic, dynamic picture of the binding by simulating the movements of atoms in the complex within a solvent environment. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). imedpub.com A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on anthraquinone derivatives have successfully identified compounds with high binding affinities for their targets. tandfonline.combenthamdirect.com

These studies also identify "interaction hotspots," which are the specific amino acid residues in the protein's active site that form crucial interactions with the ligand. nih.gov Common interactions for anthraquinones include:

Hydrogen bonds: Formed between the hydroxyl or carbonyl groups of the anthraquinone and polar residues in the protein.

Hydrophobic interactions: Involving the planar aromatic rings of the anthraquinone and nonpolar residues.

π-π stacking: Occurring between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org

For example, a study on anthraquinone derivatives as PGAM1 inhibitors revealed that residues such as R90, W115, and R116 were key interaction hotspots, forming stable hydrogen bonds with the inhibitors. nih.gov

Table 2: Predicted Binding Affinities of Selected Anthraquinone Derivatives Against Various Protein Targets (Illustrative Data)
Anthraquinone DerivativeProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Reference
Compound 73Q3B (GSK3β)-8.8 tandfonline.com
Compound 103Q3B (GSK3β)-8.8 tandfonline.com
Compound 163Q3B (GSK3β)-8.8 tandfonline.com
Anthraquinone-cyclopentanone derivative (Compound 2)2Y9X (Tyrosinase)-8.6 tandfonline.com

MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can show how the ligand adjusts its position to optimize interactions or how the protein might adapt to accommodate the ligand. For anthraquinone derivatives targeting PGAM1, MD simulations have been used to confirm the stability of the docking poses and to analyze the persistence of key hydrogen bonds throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features. researchgate.net

To build a QSAR model, a set of compounds with known activities (the training set) is used. For each compound, various molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or 3D shape. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.

For anthraquinone derivatives, QSAR models have been developed for a range of biological activities, including toxicity (LD50), estrogenic activity, and inhibitory activity against cancer-related enzymes. nih.govtandfonline.comacs.org For example, a QSAR study on the estrogenic activity of 20 anthraquinone derivatives found that parameters like polarizability, binding energy, and the distribution of negative potential on the molecular surface were significant in explaining their activity. acs.org Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to a series of 62 anthraquinone derivatives to guide the design of more potent PGAM1 inhibitors. nih.gov The robustness and predictive power of these models are typically validated using a separate group of compounds known as a test set. nih.gov

Development of Predictive Models based on Molecular Descriptors

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern computational drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For this compound and its derivatives, QSAR models serve as invaluable tools for predicting their therapeutic potential and guiding the synthesis of more potent analogues.

The process begins with the calculation of a wide array of molecular descriptors for a series of related anthraquinone compounds with known biological activities. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are broadly categorized into constitutional, geometrical, and physicochemical descriptors. mdpi.com The main objective of QSAR is to formulate a mathematical expression that establishes a relationship between these molecular descriptors and the biological activity of the compounds. dergipark.org.tr

Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build the predictive models. researchgate.net MLR generates a linear equation, while more complex methods can capture non-linear relationships between the descriptors and the activity. dergipark.org.trresearchgate.net For instance, a hypothetical QSAR model for the anti-inflammatory activity of this compound derivatives might be represented by an equation where activity is a function of descriptors like the octanol-water partition coefficient (logP), molecular weight, and the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

The robustness and predictive power of these models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model training). A statistically significant model with high correlation coefficients (R²) and low root mean square error (RMSE) is considered reliable for predicting the activity of new, unsynthesized derivatives. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Modeling of Anthraquinone Derivatives

Descriptor ClassSpecific DescriptorDescriptionPotential Influence on Activity
Electronic HOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to donate or accept electrons, influencing receptor interactions.
Hydrophobic LogP (AlogP)Octanol-water partition coefficientGoverns membrane permeability and hydrophobic interactions within a binding pocket. researchgate.net
Steric/Topological Molecular VolumeThe volume of the moleculeInfluences how the molecule fits into a receptor's binding site. researchgate.net
Thermodynamic Molar RefractivityA measure of the total polarizability of a mole of a substanceRelates to the volume of the molecule and London dispersion forces, affecting binding. dergipark.org.tr
Constitutional Number of Rotatable BondsCount of bonds that allow free rotationAffects molecular flexibility and the ability to adopt an optimal conformation for binding. nih.gov

Identification of Key Structural Features for Desired Activity

Structure-Activity Relationship (SAR) analysis is fundamental to understanding which parts of a molecule are crucial for its biological effects. nih.gov For the this compound scaffold, SAR studies focus on how modifications to its core structure and substituent groups impact a desired activity, such as enzyme inhibition or antimicrobial effects.

By comparing the biological activities of a series of structurally related anthraquinones, key features can be identified. For instance, in a study of anthraquinones for antifouling activity, the position of phenolic hydroxyl (-OH) groups was found to be critical. The presence of hydroxyl groups at specific positions, such as C2 and C4, significantly increased activity, whereas their absence or placement at other positions (C5, C6, C8) led to a marked decrease in inhibitory effects. frontiersin.orgresearchgate.net

Applying this to this compound, the analysis would focus on:

The Anthraquinone Core: The tricyclic aromatic system is the fundamental scaffold, and its planarity and potential for π-π stacking interactions are likely essential.

Hydroxyl Groups (-OH): The number and location of the four hydroxyl groups at positions 1, 3, 6, and 8 are critical. These groups can act as both hydrogen bond donors and acceptors, forming key interactions with biological targets. researchgate.netresearchgate.net Their specific arrangement dictates the molecule's interaction profile.

The Acetyl Group (-COCH₃): The acetyl group at the C5 position introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic methyl group. Modifying or replacing this group would be a key strategy in an SAR campaign to probe its contribution to binding and activity. Studies on other complex molecules have shown that even simple chalcone (B49325) structures can exhibit potent activity without requiring high structural complexity. nih.gov

The goal of SAR is to build a qualitative model that informs the design of new derivatives. For example, if a hydrogen bond at the C8-hydroxyl is found to be crucial for activity, derivatives would be designed to maintain or enhance this interaction.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful computational technique used to identify novel compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to elicit a specific biological response. nih.govnih.gov

For this compound, a pharmacophore model can be generated using two main approaches:

Ligand-Based: If a set of active anthraquinone analogues is available, their structures can be superimposed to identify common chemical features. This common pattern forms the basis of the pharmacophore model. nih.gov

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme) is known, the interactions between the target and a bound ligand can be analyzed to create a pharmacophore that represents the key interaction points within the binding site. researchgate.netnih.gov

Once a validated pharmacophore model is developed, it is used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govspringernature.com This process filters the library, identifying molecules that match the pharmacophore's spatial and chemical features. The "hits" from this virtual screen are compounds that, despite potentially having different core structures (scaffolds) from the original anthraquinone, are predicted to have a high likelihood of being active. nih.gov These hits can then be acquired or synthesized for experimental testing, accelerating the discovery of novel analogues. The validation of a pharmacophore model often involves assessing its ability to distinguish known active compounds from inactive ones, using metrics like sensitivity, specificity, and the Area Under the Curve (AUC) in a Receiver Operating Characteristic (ROC) analysis. ugm.ac.id

Table 2: Hypothetical Pharmacophore Model for a this compound Derivative

Feature TypeNumber of FeaturesRole in Binding
Hydrogen Bond Acceptor (HBA)3Interacting with donor groups on the receptor (e.g., from the acetyl and quinone oxygens). researchgate.net
Hydrogen Bond Donor (HBD)4Interacting with acceptor groups on the receptor (e.g., from the four hydroxyl groups). researchgate.net
Aromatic Ring (AR)2Participating in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. researchgate.net
Hydrophobic (HY)1Making van der Waals contacts (e.g., from the acetyl's methyl group).

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) using In Silico Methods (Pre-clinical context)

In silico ADME prediction is critical in the early stages of drug development to forecast a compound's pharmacokinetic properties, helping to identify candidates with a higher probability of success in later clinical stages. nih.gov

Blood-Brain Barrier Permeability Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and is a property to be avoided for peripherally acting drugs to prevent CNS side effects. nih.gov In silico models can predict the BBB permeability of this compound and its derivatives.

These predictive models often use machine learning algorithms like Support Vector Machines (SVM) or random forests, trained on large datasets of compounds with experimentally determined BBB permeability. nih.govnih.gov The models use calculated molecular descriptors that are known to influence permeability, such as:

Polar Surface Area (PSA): A high PSA is generally associated with poor BBB permeability.

LogP: An optimal range of lipophilicity is required to cross the lipid-rich BBB.

Molecular Weight: Smaller molecules tend to cross the BBB more easily.

Number of Hydrogen Bond Donors/Acceptors: A high number can hinder BBB penetration.

The output is often a classification (e.g., BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of the brain-to-blood concentration ratio (LogBB). nih.gov

Table 3: Hypothetical In Silico BBB Permeability Prediction for Anthraquinone Analogues

CompoundMolecular WeightPolar Surface Area (Ų)LogPPredicted LogBBPredicted Permeability
This compound 316.25156.31.9-1.1Low
Analogue A (less polar)300.30110.12.8-0.5Middle
Analogue B (more polar)346.25185.51.2-1.8Low

Metabolic Stability and Metabolite Prediction

Understanding how a compound is metabolized is essential for evaluating its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict the metabolic fate of this compound.

Software programs like Meteor Nexus can simulate the metabolic pathways of a compound by applying a comprehensive knowledge base of biotransformations. nih.gov These programs can predict which sites on the molecule are most likely to be metabolized by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. For the parent compound, likely metabolic reactions would include Phase I reactions like hydroxylation of the aromatic rings or dealkylation, and Phase II reactions like glucuronidation or sulfation of the existing hydroxyl groups.

The output provides a list of potential first and second-generation metabolites. nih.gov This information is crucial in a pre-clinical context to:

Guide experimental metabolism studies: By highlighting likely metabolites to look for.

Assess potential toxicity: The predicted metabolites can themselves be run through in silico toxicology models to flag any potential safety concerns early on. nih.gov For example, a predicted metabolite might be flagged for potential mutagenicity, prompting further investigation. nih.gov

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Spectrophotometric and Fluorometric Assays for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of anthraquinones, particularly for total content analysis in a sample.

UV-Visible spectrophotometry relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. For this compound, a wavelength of maximum absorbance (λmax) would be selected to construct a calibration curve from standards of known concentrations. This method is straightforward but can be prone to interference from other compounds in the sample matrix that absorb at the same wavelength. researchgate.net Some methods enhance selectivity by using a color-developing agent that forms a complex with the analyte, shifting the absorbance to a different wavelength. researchgate.netnih.gov

Fluorometric assays measure the fluorescence emitted by a compound after it absorbs light. Many anthraquinone (B42736) derivatives exhibit natural fluorescence or can be chemically converted into fluorescent products. liberty.eduliberty.edunih.gov For instance, some anthraquinones become strongly fluorescent after reduction with agents like sodium dithionite (B78146) in an alkaline solution. ijpsonline.com This approach can offer significantly higher sensitivity and selectivity compared to absorbance spectrophotometry. The method involves measuring the fluorescence intensity at a specific emission wavelength while exciting the sample at an optimal excitation wavelength. ijpsonline.com The large Stokes shift (the difference between excitation and emission wavelengths) observed for some anthraquinone derivatives is advantageous for minimizing background interference. liberty.edu

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size-to-charge ratio. nih.gov It is an attractive alternative to HPLC, offering short analysis times, high resolution, and minimal sample and solvent consumption. nih.gov

For hydroxyanthraquinones, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective. nih.gov In MEKC, a surfactant (like sodium deoxycholate or sodium dodecyl sulfate) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. nih.gov

The separation of hydroxyanthraquinones is highly dependent on the pH of the BGE, which controls the ionization state of the phenolic hydroxyl groups. nih.gov Optimization of buffer composition, pH, surfactant concentration, and applied voltage is crucial for achieving baseline separation. nih.gov Modifiers like beta-cyclodextrin (B164692) can also be added to the buffer to enhance separation selectivity.

Table 2: General Capillary Electrophoresis (MEKC) Parameters for Anthraquinone Separation
ParameterTypical Condition/ValueReference
CapillaryUncoated Fused Silica (e.g., 50-70 cm length, 50-75 µm i.d.) researchgate.net
Background Electrolyte (BGE)Borate or Phosphate buffer nih.gov
pHAlkaline range (e.g., pH 8-11) to ensure deprotonation nih.gov
Surfactant (for MEKC)Sodium Deoxycholate (SDC) or Sodium Dodecyl Sulfate (SDS) nih.gov
Applied Voltage15 - 25 kV researchgate.net
DetectionUV/DAD at specific wavelengths (e.g., 254 nm, 291 nm) researchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics of this compound

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for analyzing complex samples and for metabolomics studies. nih.govnih.gov

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of natural products like anthraquinones. nih.govyoutube.com LC (or UHPLC) provides excellent separation of the components in a complex matrix, which are then introduced directly into the mass spectrometer. The MS provides mass information (molecular weight) and, through tandem MS (MS/MS), structural information via fragmentation patterns. youtube.com This allows for the unambiguous identification and quantification of this compound, even at low concentrations in intricate biological or herbal extracts. nih.govrsc.org

In the field of metabolomics, which aims to comprehensively profile all small molecules in a biological system, UHPLC-MS is a cornerstone technology. nih.govnih.gov It can be used to study how the levels of this compound and its related metabolites change in response to various stimuli. Statistical tools like Principal Component Analysis (PCA) can then be applied to the data to identify significant chemical markers and understand metabolic pathways. nih.govrsc.org

LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) are cornerstone techniques for the trace analysis and metabolite profiling of anthraquinones. nih.govcriver.com These methods offer exceptional sensitivity and selectivity, making them ideal for quantifying low-level analytes in complex biological or environmental matrices. pharmaron.comlongdom.org

LC-MS/MS Analysis: This is often the preferred method for analyzing polar, non-volatile compounds like polyhydroxylated anthraquinones. wur.nl Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer (like Q-TOF or Orbitrap) provides robust quantification and identification. nih.govmdpi.com For quantification, the Multiple Reaction Monitoring (MRM) mode is typically employed on a QqQ instrument, which monitors a specific precursor-to-product ion transition, ensuring high selectivity and minimizing matrix interference. mdpi.com High-resolution MS is invaluable for confirming the elemental composition of the parent compound and its metabolites. pharmaron.com Negative electrospray ionization (ESI) is often more sensitive for detecting hydroxyanthraquinones due to the acidic nature of the phenolic hydroxyl groups. wur.nlmdpi.com

Metabolite Profiling with LC-MS/MS: Metabolite profiling aims to identify and quantify all metabolites of a parent compound in a biological system. criver.com This is critical for understanding its biotransformation pathways. pharmaron.com The process involves comparing the metabolic fingerprint of a control group with a group exposed to the compound. High-resolution mass spectrometry is used to detect potential metabolites, and their structures are elucidated by interpreting the fragmentation patterns generated during MS/MS analysis. criver.compharmaron.com

Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for ConfirmationCollision Energy (eV)
This compoundESI-313.03 [M-H]⁻298.01 [M-H-CH₃]⁻270.01 [M-H-CH₃-CO]⁻25
Internal Standard (e.g., Emodin)ESI-269.05 [M-H]⁻225.06 [M-H-CO₂]⁻197.06 [M-H-CO₂-CO]⁻22

GC-MS/MS Analysis: Gas chromatography is suitable for volatile and thermally stable compounds. oup.com For polyhydroxylated anthraquinones like this compound, derivatization is typically required to increase volatility and thermal stability. oup.com Common derivatizing agents include silylating agents (e.g., BSTFA) or acetylating agents. Following derivatization, the compound can be analyzed by GC-MS, often using electron ionization (EI), which produces detailed, reproducible fragmentation patterns useful for structural confirmation and library matching. oup.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative analysis. oup.com

LC-NMR and LC-SPE-NMR for Online Identification

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of organic molecules, including the precise determination of isomerism. mdpi.comrsc.org The hyphenation of LC with NMR (LC-NMR) allows for the direct acquisition of NMR data on separated components from a complex mixture. nih.gov

LC-NMR Modes of Operation:

On-flow mode: NMR spectra are acquired continuously as the eluent flows from the LC column through the NMR flow cell. This mode is suitable only for major components due to the limited time available for signal acquisition. mdpi.compitt.edu

Stop-flow mode: The chromatographic flow is halted when the peak of interest is inside the NMR flow cell, allowing for extended acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC, HMBC), which are essential for complete structure determination. pitt.edu

LC-SPE-NMR for Enhanced Sensitivity and Flexibility: A significant advancement is the coupling of LC to Solid-Phase Extraction (SPE) and then NMR (LC-SPE-NMR). mdpi.comnews-medical.net In this setup, the eluent from the LC is passed through an SPE cartridge that traps the analyte of interest. The trapped analyte can then be eluted with a small volume of a fully deuterated solvent directly into the NMR spectrometer. This offline approach offers several advantages:

It eliminates the need for expensive deuterated solvents in the mobile phase. pitt.edu

Analytes can be concentrated on the SPE cartridge, significantly boosting the signal-to-noise ratio in the resulting NMR spectra. rsc.org

Multiple fractions can be trapped from repeated chromatographic runs to accumulate enough material for extensive 2D NMR analysis of minor components. rsc.org

This technique is particularly powerful for the unambiguous identification of isomers, such as distinguishing this compound from other acetyl-tetrahydroxyanthraquinone isomers, where MS fragmentation patterns might be identical. mdpi.com

Table 2: NMR Experiments for Structural Elucidation of this compound via Stop-Flow or LC-SPE-NMR

NMR ExperimentInformation ObtainedRelevance for Structure Confirmation
¹H NMRProvides information on the number, environment, and coupling of protons.Confirms the presence of aromatic protons, hydroxyl protons, and the acetyl methyl group.
¹³C NMRShows the number of chemically distinct carbon atoms.Identifies carbonyl carbons (quinone and acetyl) and hydroxyl-substituted aromatic carbons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms.Assigns protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.Crucial for establishing the connectivity of the anthraquinone skeleton and the position of the acetyl and hydroxyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space.Confirms spatial relationships between substituents, aiding in the definitive assignment of the isomeric structure.

Quality Control and Standardization Protocols for this compound Samples

Quality control (QC) and standardization are essential to ensure the identity, purity, and consistency of this compound, whether it is a synthesized chemical or a component of a natural product extract. Protocols for QC rely on validated analytical methods, such as the LC-MS/MS methods described previously.

A comprehensive QC protocol involves the following key validation parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in a relevant matrix. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Standardization requires the use of a well-characterized reference standard of this compound with a known purity. This standard is used to prepare calibration curves for quantification and to confirm the identity of the analyte in test samples based on retention time and mass spectral data.

Table 3: Typical Acceptance Criteria for a Validated QC Method

Validation ParameterCommon Acceptance Criterion
Linearity (Coefficient of determination)R² ≥ 0.99 mdpi.com
Accuracy (Recovery %)85% - 115%
Precision (Relative Standard Deviation, RSD)≤ 15% mdpi.com
Limit of Quantification (LOQ)Analyte response is at least 10 times the baseline noise.

Pre Clinical Pharmacological Investigations of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone in Animal Models

Bioavailability and Pharmacokinetic Studies in Pre-clinical Species

Detailed research on the bioavailability and pharmacokinetic profile of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone in pre-clinical species appears to be largely unpublished. Consequently, specific data regarding its absorption, distribution, metabolism, and excretion are not available.

Absorption and Distribution Profiles in Animal Tissues

There is currently no available data from pre-clinical studies to characterize the absorption and distribution patterns of this compound in animal tissues.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Information regarding the specific metabolic pathways and the enzyme systems responsible for the biotransformation of this compound has not been reported in published literature.

Excretion Routes and Elimination Kinetics

There are no available studies detailing the excretion routes or the elimination kinetics of this compound in animal models.

Efficacy Studies in Relevant Pre-clinical Disease Models

While the broader class of anthraquinones has been investigated for various therapeutic properties, specific efficacy studies for this compound in pre-clinical disease models are not found in the accessible scientific literature.

In Vivo Anti-Inflammatory Models

There is a lack of published research on the evaluation of this compound in in vivo anti-inflammatory models.

In Vivo Anti-Tumor Efficacy Models (e.g., Xenograft models)

No studies reporting the in vivo anti-tumor efficacy of this compound in xenograft or other animal models of cancer have been identified.

In Vivo Antimicrobial Efficacy Models

No studies were identified that investigated the in vivo antimicrobial efficacy of this compound in animal models.

In Vivo Neurodegenerative Disease Models

There is no available research on the use of this compound in in vivo models of neurodegenerative diseases.

Target Engagement and Biomarker Studies in Pre-clinical Models

Information regarding target engagement and the identification of biomarkers associated with the administration of this compound in pre-clinical models could not be located.

Formulation Strategies for Enhanced Delivery in Pre-clinical Studies

There is no documented research on the development of formulation strategies to enhance the delivery of this compound in pre-clinical settings.

Nanoparticle Delivery Systems

No literature was found describing the use of nanoparticle delivery systems for this compound.

Liposomal Formulations

There are no published studies on the formulation of this compound into liposomes.

Microencapsulation Techniques

Research on the microencapsulation of this compound is not present in the available scientific literature.

Future Research Directions and Emerging Applications for 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Exploration of Novel Biological Targets and Therapeutic Areas

A primary avenue for future research lies in the systematic exploration of the biological targets of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone. The substitution pattern of this compound, featuring both hydroxyl and acetyl groups, suggests a unique electronic and steric profile that could translate into specific interactions with biological macromolecules. While research on this specific molecule is nascent, studies on analogous anthraquinones provide a roadmap for investigation.

For instance, various anthraquinone (B42736) derivatives have been identified as inhibitors of key bacterial enzymes like Ddl-B and Gyr-B, showing activity against multidrug-resistant E. coli. nih.gov Others, such as Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), are potent inhibitors of protein kinases like Casein Kinase II (CK2). chemicalbook.com Furthermore, compounds like emodin (B1671224) have demonstrated the ability to modulate pathways related to oxidative stress, such as the AMP-activated protein kinase (AMPK) pathway. nih.gov

Future research should, therefore, focus on screening this compound against a wide array of targets. High-throughput screening campaigns could assess its activity against panels of kinases, proteases, and enzymes involved in metabolic or inflammatory diseases. Molecular docking studies could predict binding affinities to targets known to interact with anthraquinones, guiding experimental validation. researchgate.net The potential therapeutic areas are broad, ranging from infectious diseases to oncology and inflammatory conditions, contingent on the identified biological targets.

Table 1: Examples of Biological Targets of Structurally Related Anthraquinones

Anthraquinone Derivative Biological Target/Activity Potential Therapeutic Area Citation
Emodin, Chrysophanol (B1684469) Ddl-B, Gyr-B (E. coli enzymes) Antibacterial nih.gov
Quinalizarin Casein Kinase II (CK2) Anticancer, Anti-inflammatory chemicalbook.com
Mitoxantrone DNA Intercalation Anticancer researchgate.net
Damnacanthal Larvicidal (Aedes aegypti) Vector Control rsc.org

Development of Advanced Delivery Systems and Formulation Technologies

The therapeutic efficacy of many natural products, including anthraquinones, can be limited by poor solubility, low bioavailability, and off-target effects. A critical area of future research is the development of advanced delivery systems tailored for this compound. The presence of multiple hydroxyl groups may impact its solubility and membrane permeability, necessitating innovative formulation strategies.

Potential avenues for exploration include:

Nanoparticle Encapsulation: Loading the compound into liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance its stability, solubility, and circulation time, potentially allowing for targeted delivery to specific tissues or cells.

Prodrug Strategies: The hydroxyl groups could be chemically modified to create prodrugs that are inactive until they reach the target site, where enzymatic or pH-dependent cleavage would release the active compound. This approach could improve specificity and reduce systemic exposure.

Complexation with Cyclodextrins: Encapsulation within cyclodextrin (B1172386) cavities can improve the aqueous solubility of hydrophobic compounds, which could be a viable strategy depending on the physicochemical properties of the target molecule.

Investigating these formulation technologies is essential to translate any discovered in vitro bioactivity into in vivo therapeutic potential.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate multi-omics technologies. nih.gov These approaches provide an unbiased, system-wide view of the molecular changes induced by a compound in a biological system, moving beyond a single-target perspective. mdpi.com

Transcriptomics (RNA-Seq): This can reveal the full spectrum of genes whose expression is altered by the compound, identifying affected cellular pathways and potential mechanisms of action.

Proteomics: By analyzing changes in the entire protein landscape of a cell or tissue upon treatment, proteomics can identify direct protein targets and downstream signaling cascades. nih.gov

By combining these omics datasets, researchers can construct detailed molecular networks that explain the compound's mode of action, identify novel biomarkers of its activity, and potentially uncover unexpected therapeutic applications. nih.gov This integrated approach is crucial for moving beyond preliminary findings to a deep mechanistic understanding.

Table 2: Application of Omics Technologies in Anthraquinone Research

Omics Technology Research Goal Potential Outcome for this compound Citation
Genomics Identify genetic factors influencing compound sensitivity. Discovery of genetic biomarkers for patient stratification. nih.gov
Transcriptomics Uncover changes in gene expression profiles. Elucidation of affected signaling and metabolic pathways. nih.gov
Proteomics Analyze global protein level and modification changes. Identification of direct protein targets and off-targets. nih.govmdpi.com

| Metabolomics | Profile changes in small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism. | mdpi.com |

Biotechnological Production and Sustainable Sourcing Strategies

The traditional sourcing of natural products often relies on extraction from plants or fungi, which can be inefficient and ecologically unsustainable. nih.gov Future research must prioritize the development of sustainable and scalable production methods for this compound.

Biosynthetic Pathway Elucidation: A fundamental step is to identify the natural source of the compound (if any) and elucidate its biosynthetic pathway. This involves identifying the genes and enzymes responsible for its production from simpler precursors.

Heterologous Expression: Once the biosynthetic genes are known, they can be transferred into a microbial host, such as E. coli or Saccharomyces cerevisiae. These engineered microbes can then be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and cost-effective manner.

Semi-synthesis: Another approach involves the chemical or enzymatic modification of more abundant, structurally related natural products to yield this compound. For example, methods like the self-condensation of substituted benzoic acids or the modification of existing anthraquinone scaffolds could be explored. researchgate.net

These strategies are vital for ensuring a reliable and environmentally friendly supply chain, which is a prerequisite for any large-scale commercial application. mdpi.com

Collaborative Research and Interdisciplinary Approaches in Anthraquinone Research

The multifaceted nature of anthraquinone research necessitates a departure from siloed investigations toward more integrated and collaborative efforts. To unlock the full potential of this compound, future work should foster collaborations between experts in various disciplines.

This interdisciplinary model would involve:

Natural Product Chemists: To isolate, purify, and elucidate the structure of the compound and its analogues.

Synthetic Chemists: To develop scalable synthetic routes and create derivatives for structure-activity relationship (SAR) studies. nih.gov

Computational Biologists: To perform molecular modeling, predict biological targets, and analyze omics data. researchgate.net

Pharmacologists and Cell Biologists: To design and execute in vitro and in vivo experiments to validate biological activity and mechanism of action. chemicalbook.com

Biochemical Engineers: To develop and optimize biotechnological production processes.

Such collaborative frameworks, often facilitated through academic-industrial partnerships and international research consortia, can accelerate the research and development pipeline, translating basic discoveries into tangible applications more efficiently.

Academic Research Gaps and Unexplored Potential of this compound

Despite the rich chemistry and pharmacology of the anthraquinone family, this compound remains a "data-poor" compound. This scarcity of information represents a significant research gap but also a considerable opportunity for novel discoveries.

The most prominent research gaps include:

Fundamental Physicochemical Characterization: There is a lack of published data on its fundamental properties, such as solubility, pKa, logP, and solid-state structure. This information is essential for any formulation or biological testing.

Confirmed Natural Occurrence: While its structure suggests a possible origin from polyketide pathways common in fungi or plants, its isolation from a natural source has not been widely reported, hindering biosynthetic studies.

Biological Activity Profile: There are no comprehensive studies screening this specific molecule against diverse biological targets. Its bioactivity is currently inferred only by analogy to other substituted anthraquinones.

Comparative Studies: No research has directly compared the activity of this compound with its non-acetylated parent compound (1,3,6,8-tetrahydroxyanthraquinone) or other isomers. Such studies are crucial for understanding the role of the acetyl group in its biological function.

Addressing these gaps through foundational research is the first step toward exploring its unique potential. The presence of the acetyl group in conjunction with the tetrahydroxyanthraquinone core could confer novel properties not seen in more studied anthraquinones, representing a promising frontier for natural product research.

Q & A

Basic: What are the optimized synthetic routes for 1,3,6,8-tetrahydroxyanthraquinone, a precursor to 5-acetyl derivatives?

Answer:
The synthesis of 1,3,6,8-tetrahydroxyanthraquinone has been refined through two key methodologies:

  • Brassard's method : Utilizes hydroxyalkylation of 1,3,6,8-tetrahydroxyanthraquinone with 5-oxohexanal at −85°C, yielding racemic averufin (6.6% yield). Later improvements simplified the Diels-Alder reaction, enabling multigram-scale synthesis at 50% yield .
  • Townsend's method : Involves regiospecific coupling of a phthalide anion (from aryl bromide 120) with a benzyn intermediate, achieving an 8% overall yield. Methoxymethyl protecting groups ensure regioselectivity during aryl metalation .
    These methods highlight trade-offs between scalability (Brassard) and regiocontrol (Townsend), critical for precursor purity in acetylated derivatives.

Basic: How is 1,3,6,8-tetrahydroxyanthraquinone structurally characterized, and what analytical techniques are prioritized?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : Key signals include δ 12.28 (2H, phenolic -OH) and aromatic proton couplings (e.g., δ 7.27 and 6.67 for anthraquinone protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 271.1972 [M-H]⁻ confirm the molecular formula .
  • X-ray Crystallography : Not explicitly detailed in evidence, but inferred as complementary for resolving regioisomeric ambiguities in derivatives.

Basic: What natural sources yield 1,3,6,8-tetrahydroxyanthraquinone, and how are extraction protocols optimized?

Answer:
The compound is isolated from:

  • Marine fungi : Microsphaeropsis spp. associated with sponges (e.g., Aplysina aerophoba) .
  • Terrestrial fungi : Geosmithia, Trichoderma, and Verticicladiella .
    Extraction protocols typically involve:
  • Solvent partitioning : Ethyl acetate or methanol for polar metabolites.
  • Chromatography : Silica gel or HPLC for purification, guided by bioactivity assays (e.g., antiplasmodial screening) .

Advanced: How do 5-acetyl derivatives modulate kinase inhibition (e.g., PKC, CDK4), and what experimental models validate these effects?

Answer:
1,3,6,8-Tetrahydroxyanthraquinone congeners inhibit PKC, CDK4, and EGF-R via:

  • Competitive binding assays : Measuring IC₅₀ values using purified kinases and ATP analogs .
  • Structural-activity relationships (SAR) : Acetylation at position 5 enhances lipophilicity, improving membrane permeability for cellular assays (e.g., anti-proliferative effects in HL-60 cells) .
  • In vivo models : Limited in evidence, but antiplasmodial activity against Plasmodium falciparum suggests potential for kinase-targeted therapeutics .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. anti-inflammatory effects)?

Answer:
Discrepancies arise from:

  • Source variability : Marine vs. terrestrial fungi produce structurally distinct derivatives (e.g., C2-modified analogs in Microsphaeropsis) with divergent activities .
  • Assay conditions : Anti-inflammatory activity (e.g., LM3 cell line) may require lower concentrations (µM range) compared to antifungal screens (mg/mL) .
    Resolution strategies :
  • Dose-response profiling : Establish IC₅₀ curves across multiple cell lines.
  • Metabolomic cross-validation : Compare compound stability and metabolite generation in different biological matrices .

Advanced: How are FRET-based assays applied to study interactions between 5-acetyl derivatives and nucleic acids?

Answer:
FRET assays, as described for NS3 helicase inhibition, can be adapted:

  • Substrate design : Use Alexa Fluor 700/BHQ3-labeled dsRNA to monitor unwinding inhibition .
  • Kinetic analysis : Measure fluorescence recovery in real-time under varying ATP/compound concentrations .
  • Controls : Include DMSO vehicle and hypericin (known helicase inhibitor) to validate specificity .

Basic: What safety considerations govern laboratory handling of anthraquinone derivatives?

Answer:
While specific GHS data for 5-acetyl derivatives are lacking, analogs like 1,4,5,8-tetrahydroxyanthraquinone show:

  • Low acute toxicity : Classified as "no known hazard" under OSHA guidelines, but assume irritant potential for eyes/skin .
  • Handling protocols : Use PPE (gloves, goggles) and work in fume hoods during synthesis/extraction .

Advanced: How does regioselective acetylation impact the redox properties of 1,3,6,8-tetrahydroxyanthraquinone?

Answer:

  • Electrochemical profiling : Cyclic voltammetry reveals acetyl groups at position 5 stabilize semiquinone radicals, altering redox potentials critical for pro-oxidant activity (e.g., antitumor effects) .
  • Comparative studies : Unmodified 1,3,6,8-tetrahydroxyanthraquinone exhibits higher ROS generation in LM3 cells than acetylated derivatives, suggesting acetylation modulates electron transfer kinetics .

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